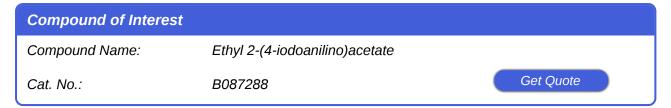


# Spectroscopic and Synthetic Profile of Ethyl 2-(4-iodoanilino)acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for **Ethyl 2-(4-iodoanilino)acetate**. Due to the limited availability of published experimental data for this specific compound, the spectroscopic data presented herein is a predicted profile based on the analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

### **Spectroscopic Data**

The expected spectroscopic data for **Ethyl 2-(4-iodoanilino)acetate** (CAS No. 14108-76-0) are summarized below. These predictions are derived from established principles of spectroscopy and by comparison with data from similar molecules, such as ethyl 2-(4-bromoanilino)acetate and ethyl 2-(4-chloroanilino)acetate.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.50	Doublet	2H	Ar-H (ortho to I)
~6.50	Doublet	2H	Ar-H (ortho to NH)
~4.20	Quartet	2H	O-CH <sub>2</sub> -CH <sub>3</sub>
~4.00	Singlet	2H	NH-CH <sub>2</sub> -CO
~1.25	Triplet	3H	O-CH <sub>2</sub> -CH <sub>3</sub>

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Solvent: CDCl3

Chemical Shift (δ, ppm)	Assignment	
~171	C=O (Ester)	
~147	Ar-C-NH	
~138	Ar-CH (ortho to I)	
~115	Ar-CH (ortho to NH)	
~80	Ar-C-I	
~61	O-CH <sub>2</sub> -CH <sub>3</sub>	
~46	NH-CH2-CO	
~14	O-CH₂-CH₃	

# **Infrared (IR) Spectroscopy**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1735	Strong	C=O Stretch (Ester)
~1600, ~1500	Medium-Strong	Aromatic C=C Bending
~1250	Strong	C-O Stretch (Ester)
~820	Strong	para-disubstituted Benzene C- H Bending
~500	Medium	C-I Stretch

**Mass Spectrometry (MS)** 

m/z	Interpretation
305	[M] <sup>+</sup> (Molecular Ion)
232	[M - CO <sub>2</sub> Et] <sup>+</sup>
218	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
178	[M - I]+
106	[C <sub>6</sub> H <sub>4</sub> NHCH <sub>2</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following is a representative experimental protocol for the synthesis of **Ethyl 2-(4-iodoanilino)acetate**. This procedure is based on general methods for the N-alkylation of anilines with ethyl chloroacetate.

### Synthesis of Ethyl 2-(4-iodoanilino)acetate

Materials:



- 4-Iodoaniline
- Ethyl chloroacetate
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous acetonitrile (CH₃CN)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

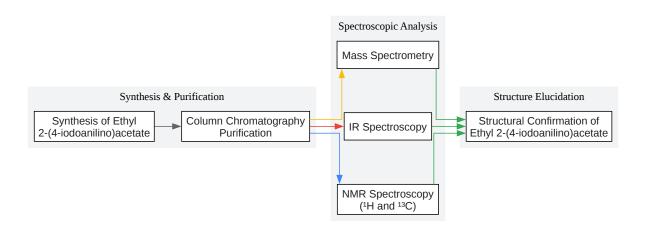
#### Procedure:

- To a stirred solution of 4-iodoaniline (1.0 eq) in anhydrous acetonitrile, anhydrous potassium carbonate (2.0 eq) is added.
- Ethyl chloroacetate (1.2 eq) is then added dropwise to the reaction mixture at room temperature.
- The reaction mixture is heated to reflux (approximately 82°C) and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between ethyl acetate and water.
- The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is evaporated under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 2-(4-iodoanilino)acetate.

#### **Spectroscopic Analysis Workflow**



The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of the synthesized **Ethyl 2-(4-iodoanilino)acetate**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

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